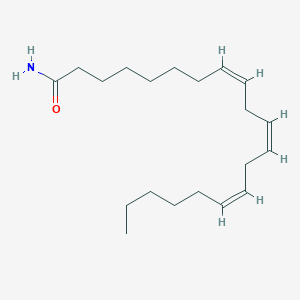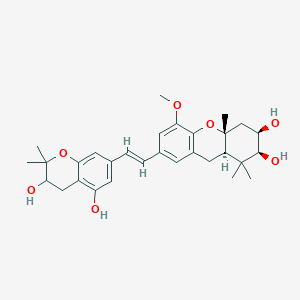
schweinfurthin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schweinfurthin H is a stilbenoid isolated from Macaranga alnifolia and has been shwon to exhibit cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of chromanes, an organic heterotricyclic compound, a stilbenoid and a member of phenols.
Scientific Research Applications
Cancer Cell Proliferation Inhibition and mTOR/AKT Signaling
Schweinfurthin H has shown potential in inhibiting cancer cell proliferation and interfering with mTOR/AKT signaling. This is achieved through its impact on trans-Golgi-network trafficking, an intracellular vesicular trafficking system. Schweinfurthins indirectly inhibit AKT phosphorylation and induce endoplasmic reticulum stress, leading to the suppression of lipid raft-mediated PI3K activation and mTOR/RheB complex formation. This mechanism suggests a novel approach to modulate oncogenic mTOR/AKT signaling for cancer treatment (Bao et al., 2015).
Hedgehog Signaling Pathway Inhibition
Research has indicated that schweinfurthins, including this compound, can inhibit the Hedgehog (Hh) signaling pathway in cancer cells. This is partially achieved by down-regulating products from the mevalonate pathway. The combination of schweinfurthins with other inhibitors of the Hh signaling pathway has shown synergistic decreases in cell viability (Zheng, 2015).
Impact on Lipid Metabolism and Homeostasis
Schweinfurthins, including this compound, have shown effects on lipid metabolism, synthesis, and homeostasis, which are crucial for cancer cells. These effects include impaired trafficking from the trans-golgi network and disruption of lipid rafts. The modulation of oxysterol-binding protein activity and interference with the isoprenoid biosynthesis pathway (IBP) by schweinfurthins are also notable. These properties suggest their potential as novel therapeutic agents in targeting cancer cell lipid needs (Koubek et al., 2018).
Potential in Neurofibromatosis Type 1 and Glioma Treatment
This compound may have a role in treating neurofibromatosis type 1 (NF1) and glioma. Schweinfurthin A, a related compound, has shown inhibition of proliferation in NF1 tumor cells and glioma, acting through cytoskeletal reorganization and changes in Rho signaling. This suggests that schweinfurthins might target NF1-deficient cells in a similar manner (Turbyville et al., 2010).
Impact on Cellular Stress Pathways
Schweinfurthins, including this compound, can induce cellular stress pathways, as indicated by the phosphorylation of eukaryotic initiation factor 2α and up-regulation of endoplasmic reticulum chaperones in response to treatment. This suggests their role in inducing apoptosis and impacting cellular stress mechanisms in cancer cells (Kuder et al., 2012).
Properties
Molecular Formula |
C30H38O7 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2S,3R,4aR,9aR)-7-[(E)-2-(3,5-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-5-methoxy-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthene-2,3-diol |
InChI |
InChI=1S/C30H38O7/c1-28(2)24-13-18-9-16(12-23(35-6)26(18)37-30(24,5)15-21(32)27(28)34)7-8-17-10-20(31)19-14-25(33)29(3,4)36-22(19)11-17/h7-12,21,24-25,27,31-34H,13-15H2,1-6H3/b8-7+/t21-,24-,25?,27-,30-/m1/s1 |
InChI Key |
RFLJGOACFXZRHJ-ZHIKFPNPSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]([C@H](C([C@H]1CC3=C(O2)C(=CC(=C3)/C=C/C4=CC(=C5CC(C(OC5=C4)(C)C)O)O)OC)(C)C)O)O |
Canonical SMILES |
CC1(C2CC3=C(C(=CC(=C3)C=CC4=CC(=C5CC(C(OC5=C4)(C)C)O)O)OC)OC2(CC(C1O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((6-Chloropyridin-3-yl)methyl)-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B1256676.png)
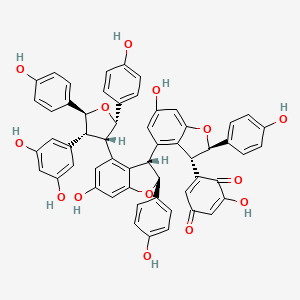
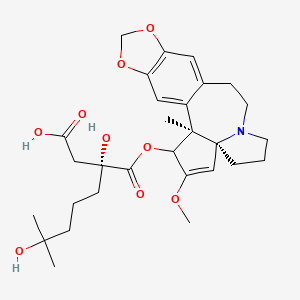




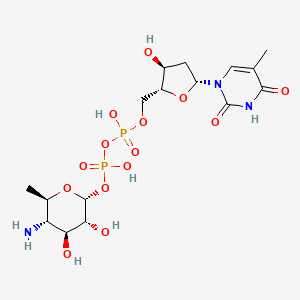
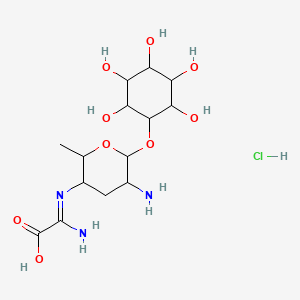
![7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B1256690.png)
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methylphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1256693.png)
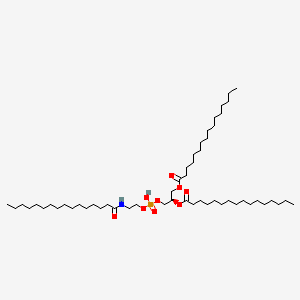
![(2R,5S,7R,8R,9R,10S,13R,16S,17R)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one](/img/structure/B1256697.png)
